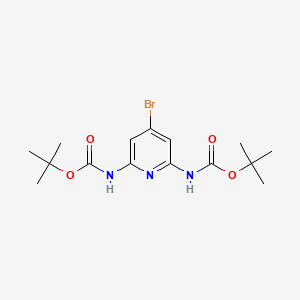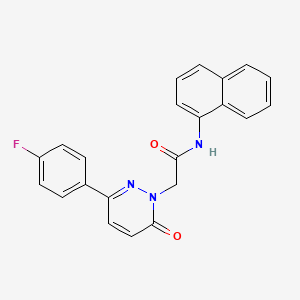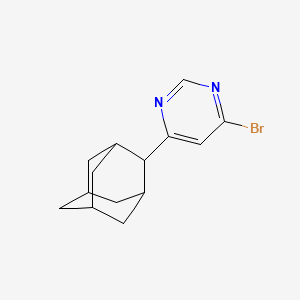![molecular formula C13H17ClFNS B14882380 3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B14882380.png)
3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique bicyclic structure, which includes a fluorophenyl group and a thioether linkage. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorophenyl)thio)-8-azabicyclo[321]octane hydrochloride typically involves multiple steps, starting with the preparation of the bicyclic core One common method involves the cyclization of a suitable precursor under acidic conditions to form the azabicyclo[321]octane structure
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the bicyclic structure or the aromatic ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified bicyclic structures or reduced aromatic rings.
Substitution: Halogenated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thioether linkage play crucial roles in binding to these targets, modulating their activity. The bicyclic structure provides rigidity and specificity in these interactions, leading to distinct biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
- 8-Oxabicyclo[3.2.1]octane derivatives
Uniqueness
3-((2-Fluorophenyl)thio)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the fluorophenylthio group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C13H17ClFNS |
|---|---|
Poids moléculaire |
273.80 g/mol |
Nom IUPAC |
3-(2-fluorophenyl)sulfanyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C13H16FNS.ClH/c14-12-3-1-2-4-13(12)16-11-7-9-5-6-10(8-11)15-9;/h1-4,9-11,15H,5-8H2;1H |
Clé InChI |
PDCCAQJSADMUAK-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC1N2)SC3=CC=CC=C3F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[3-(Ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14882302.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B14882316.png)
![4-Hydroxy-9-thia-1-azaspiro[5.5]undecane 9,9-dioxide](/img/structure/B14882321.png)




![6-Bromo-8-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14882346.png)


![benzyl N-[(1r,4r)-4-(2-bromoethyl)cyclohexyl]carbamate](/img/structure/B14882349.png)

![2-((E)-2-((E)-2-(diphenylamino)-3-((Z)-2-(1,3,3-trimethyl-1H-benzo[g]indol-2(3H)-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate](/img/structure/B14882364.png)
